H-Gly-hyp-ala-OH
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Overview
Description
H-Gly-hyp-ala-OH, also known as H-Gly-Ala-Hyp-OH, is a collagen tripeptide fragment. It is composed of glycine, hydroxyproline, and alanine. This compound is significant in the study of collagen, which is a primary structural protein in various connective tissues in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-hyp-ala-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, hydroxyproline, is added and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for alanine.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-hyp-ala-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially affecting the peptide’s stability and function.
Reduction: This reaction can reduce disulfide bonds if present, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are used.
Substitution: Protecting groups and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution can yield various peptide analogs .
Scientific Research Applications
H-Gly-hyp-ala-OH has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and structure.
Biology: It helps in understanding collagen’s role in biological processes and its interaction with other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: It is used in the development of biomaterials and cosmetic products
Mechanism of Action
H-Gly-hyp-ala-OH exerts its effects by interacting with collagen receptors and enzymes involved in collagen metabolism. It can enhance collagen synthesis and stability, promoting tissue repair and regeneration. The molecular targets include collagen-binding integrins and matrix metalloproteinases (MMPs), which play crucial roles in extracellular matrix remodeling .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Hyp-OH: Another collagen tripeptide fragment with similar properties.
H-Gly-Ala-Gly-OH: A simpler tripeptide used in peptide synthesis studies.
H-Gly-Hyp-Gly-OH: A variant with different amino acid sequence affecting its properties .
Uniqueness
H-Gly-hyp-ala-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its hydroxyproline residue is crucial for stabilizing the collagen triple helix, making it a valuable model for studying collagen-related processes .
Properties
Molecular Formula |
C10H17N3O5 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C10H17N3O5/c1-5(10(17)18)12-9(16)7-2-6(14)4-13(7)8(15)3-11/h5-7,14H,2-4,11H2,1H3,(H,12,16)(H,17,18)/t5-,6+,7-/m0/s1 |
InChI Key |
IYMJGOPMNWSYKR-XVMARJQXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O |
Origin of Product |
United States |
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